molecular formula C11H20O2 B584169 6-Hydroxy-2-methyl Isoborneol CAS No. 1138454-84-8

6-Hydroxy-2-methyl Isoborneol

Cat. No.: B584169
CAS No.: 1138454-84-8
M. Wt: 184.279
InChI Key: AGWPDIJKVDZOLV-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl Isoborneol is a bicyclic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl Isoborneol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.

    Reduction: The carbonyl groups in camphor are reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl Isoborneol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions include ketones, fully saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-methyl Isoborneol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein binding.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl Isoborneol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the hydroxyl groups.

    Bicyclo[2.2.1]heptane-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.

    7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework.

Uniqueness

6-Hydroxy-2-methyl Isoborneol is unique due to the presence of both hydroxyl and multiple methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-8(12)11(9,4)10(3,13)6-7/h7-8,12-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPDIJKVDZOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C1(C(C2)(C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857798
Record name 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138454-84-8
Record name 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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